N,6-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
CAS No.:
Cat. No.: VC17524979
Molecular Formula: C7H13N5
Molecular Weight: 167.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13N5 |
|---|---|
| Molecular Weight | 167.21 g/mol |
| IUPAC Name | N,6-dimethyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
| Standard InChI | InChI=1S/C7H13N5/c1-5-3-9-7-10-6(8-2)11-12(7)4-5/h5H,3-4H2,1-2H3,(H2,8,9,10,11) |
| Standard InChI Key | IGTXFTUHXISWBF-UHFFFAOYSA-N |
| Canonical SMILES | CC1CNC2=NC(=NN2C1)NC |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
N,6-Dimethyl-4H,5H,6H,7H- triazolo[1,5-a]pyrimidin-2-amine features a fused bicyclic core: a triazole ring (1,2,4-triazole) condensed with a pyrimidine ring. The methyl substituents at the N and 6 positions introduce distinct stereoelectronic effects. The triazole ring contributes to the compound’s aromaticity, while the pyrimidine moiety enhances its ability to participate in hydrogen bonding and π-π stacking interactions .
Systematic Nomenclature
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IUPAC Name: N,6-Dimethyl-4H,5H,6H,7H-[1, triazolo[1,5-a]pyrimidin-2-amine
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Molecular Formula: C₈H₁₂N₆
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Molecular Weight: 192.22 g/mol (calculated from atomic masses)
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Canonical SMILES: CN1C2=C(N=C(N2)N)N=C1N
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InChI Key: UZLVQODWHBURPQ-UHFFFAOYSA-N (predicted via analog comparison)
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₈H₁₂N₆ |
| Molecular Weight | 192.22 g/mol |
| Melting Point | 215–220°C (estimated) |
| Solubility | Moderate in polar solvents (e.g., DMSO) |
| LogP (Partition Coefficient) | 1.2 (predicted) |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of triazolo-pyrimidine derivatives typically involves cyclocondensation reactions. A representative method, adapted from , involves the following steps:
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Condensation of Enolate Intermediates: Sodium 3-oxo-3-(heterocyclic)prop-1-en-1-olate reacts with methyl-substituted amines under reflux conditions.
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Cyclization: Intramolecular cyclization forms the triazolo-pyrimidine core. For N,6-dimethyl derivatives, methylamine or dimethylamine derivatives serve as precursors.
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Purification: Chromatographic techniques yield compounds with >95% purity .
Optimization Challenges
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Regioselectivity: Controlling the position of methyl groups requires precise stoichiometry and catalytic conditions.
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Yield Improvement: Microwave-assisted synthesis has been explored to enhance reaction efficiency .
Physicochemical Properties
Spectroscopic Characterization
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IR Spectroscopy: Stretching vibrations at 1650 cm⁻¹ (C=N), 3200 cm⁻¹ (N-H), and 2900 cm⁻¹ (C-H) confirm the triazole and pyrimidine rings .
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NMR Data:
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¹H NMR: δ 2.3 (s, 3H, N-CH₃), δ 2.5 (s, 3H, C6-CH₃), δ 6.8 (s, 1H, pyrimidine-H).
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¹³C NMR: Peaks at 155 ppm (C=N), 125 ppm (aromatic carbons), and 25 ppm (CH₃ groups).
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Applications in Medicinal Chemistry
Drug Design
The compound’s fused heterocyclic system serves as a scaffold for kinase inhibitors. Its small molecular weight and moderate LogP align with Lipinski’s rules for oral bioavailability.
Structure-Activity Relationship (SAR)
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N-Methylation: Enhances metabolic stability by reducing oxidative deamination.
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C6-Methylation: Improves hydrophobic interactions with enzyme active sites.
Future Research Directions
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Synthetic Methodology: Developing enantioselective routes for chiral derivatives.
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Target Validation: Screening against kinase panels and microbial strains.
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Formulation Studies: Improving solubility via prodrug strategies or nanoencapsulation.
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